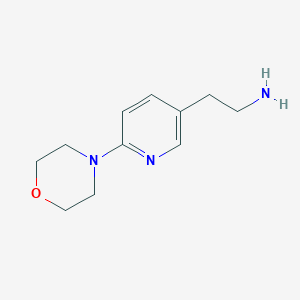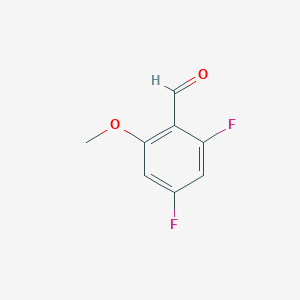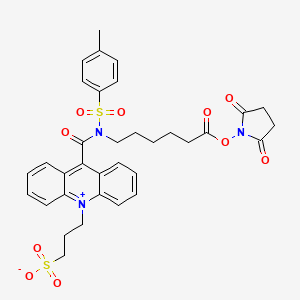
3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate
Übersicht
Beschreibung
3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate is a complex organic molecule belonging to the class of acridinium compounds. It is notable for its utility in various scientific fields due to its structural properties that allow for diverse chemical interactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate generally involves multiple steps:
Formation of the Acridinium Core: : This step typically involves the cyclization of precursor compounds under high temperature with catalytic conditions to form the acridinium nucleus.
Sulfonation and Carbamoylation:
Industrial Production Methods: On an industrial scale, the synthesis process is scaled up using continuous flow techniques to ensure consistent quality and yield. Automated systems are employed to monitor reaction conditions, such as temperature, pH, and reaction time, to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate undergoes various chemical reactions:
Oxidation and Reduction: : The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Substitution Reactions: : Given its multiple reactive sites, it can undergo nucleophilic and electrophilic substitution reactions.
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reactants like halogenating agents or alkylating agents under controlled temperature and solvent conditions.
Major Products: The major products from these reactions depend on the specific conditions, with possible derivatives including modified sulfonate or carbamoyl groups that can be tailored for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, the compound is used as a precursor for synthesizing other complex organic molecules due to its versatile functional groups.
Biology and Medicine:Fluorescent Tagging: : The acridinium moiety provides fluorescence properties, making it useful in biological assays and imaging.
Drug Development: : Its functional groups allow for modifications to create pharmacologically active compounds.
Material Science: : Used in the synthesis of polymers and materials with specific electronic or optical properties.
Environmental Science: : Employed in the detection and analysis of environmental pollutants due to its reactive nature.
Wirkmechanismus
The compound exerts its effects primarily through its ability to interact with biological molecules:
Molecular Targets: : Includes enzymes, receptors, and nucleic acids.
Pathways: : It can modulate pathways by binding to active sites or altering the chemical environment, impacting processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Compared to other acridinium compounds, 3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate is unique due to its sulfonate and carbamoyl functionalities, providing distinct chemical reactivity and stability.
Similar Compounds:N-(Acridin-9-yl)succinimide: : Similar in having an acridinium core but differs in its functional groups.
Acridinium-10-ylmethanesulfonate: : Shares the sulfonate functionality but lacks the carbamoyl group.
Eigenschaften
IUPAC Name |
3-[9-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O10S2/c1-24-15-17-25(18-16-24)49(45,46)36(22-8-2-3-14-32(40)47-37-30(38)19-20-31(37)39)34(41)33-26-10-4-6-12-28(26)35(21-9-23-48(42,43)44)29-13-7-5-11-27(29)33/h4-7,10-13,15-18H,2-3,8-9,14,19-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZRGQSAWCNCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCCCC(=O)ON2C(=O)CCC2=O)C(=O)C3=C4C=CC=CC4=[N+](C5=CC=CC=C53)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


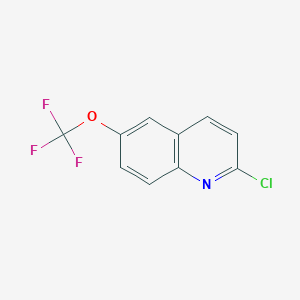
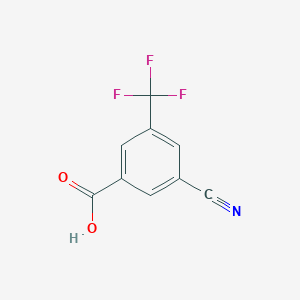
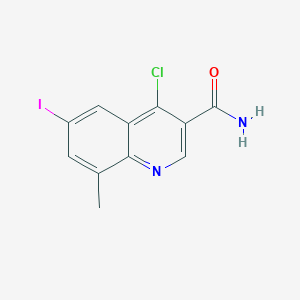
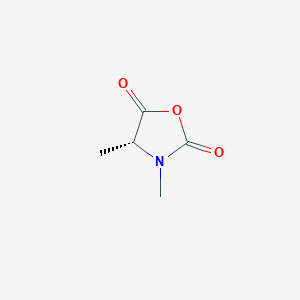
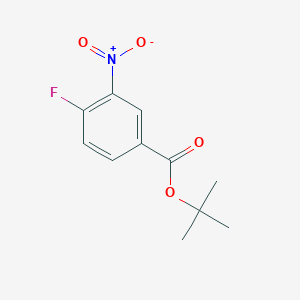
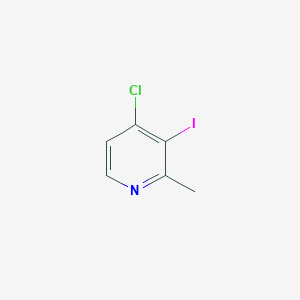
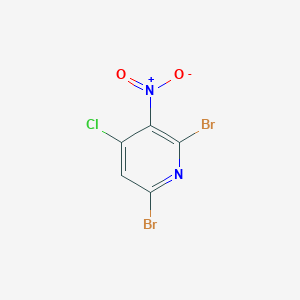
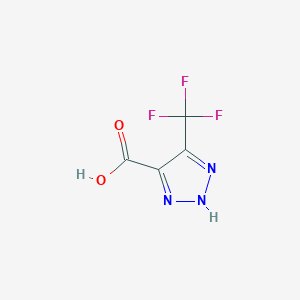
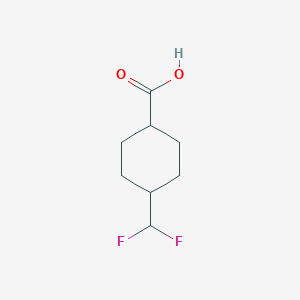
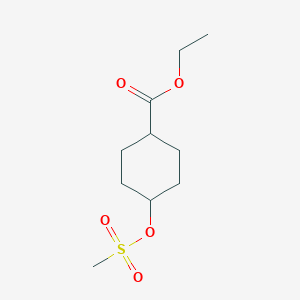

![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)
